molecular formula C16H17N5O3 B12039597 (E)-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide

(E)-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide

Cat. No.: B12039597
M. Wt: 327.34 g/mol
InChI Key: YSZSYHUPOXFVLJ-ATELFFGISA-N
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Description

3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of reagents such as hydrazine and carbonyl compounds.

    Introduction of the Hydrazide Group: The hydrazide group is introduced through a reaction with hydrazine derivatives. This step requires careful control of reaction conditions to ensure the desired product is obtained.

    Formation of the Final Compound: The final step involves the condensation of the triazine derivative with an appropriate aldehyde or ketone to form the desired compound. This step is typically carried out under reflux conditions with the use of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazine ring or the hydrazide group are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or activator. It may also be used in the development of diagnostic tools.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity. This can lead to the modulation of metabolic pathways.

    Receptor Binding: Interacting with cellular receptors, leading to changes in cell signaling and function.

    DNA Intercalation: Inserting itself between DNA base pairs, which can affect DNA replication and transcription.

Comparison with Similar Compounds

3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE can be compared with other similar compounds, such as:

    3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-PROPIONIC ACID: This compound shares the triazine ring but lacks the hydrazide group, making it less reactive in certain chemical reactions.

    2-(3,5-DICHLORO-4-((5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)OXY)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBONITRILE: This compound has a similar triazine core but different substituents, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]propanamide

InChI

InChI=1S/C16H17N5O3/c1-11(9-12-5-3-2-4-6-12)10-17-20-14(22)8-7-13-15(23)18-16(24)21-19-13/h2-6,9-10H,7-8H2,1H3,(H,20,22)(H2,18,21,23,24)/b11-9+,17-10+

InChI Key

YSZSYHUPOXFVLJ-ATELFFGISA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CCC2=NNC(=O)NC2=O

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CCC2=NNC(=O)NC2=O

Origin of Product

United States

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